molecular formula C5H9NO B3345868 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- CAS No. 111887-60-6

3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

Cat. No.: B3345868
CAS No.: 111887-60-6
M. Wt: 99.13 g/mol
InChI Key: MXXIOLISUBOQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane is a nitrogen-containing bicyclic scaffold characterized by a fused cyclopropane ring and a pyrrolidine-like structure. The 3-hydroxy derivative introduces a hydroxyl group at position 3, enhancing polarity and enabling hydrogen bonding, which can influence pharmacokinetics and target binding. This scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic transition states in enzymatic reactions . Derivatives of 3-azabicyclo[3.1.0]hexane have been explored for diverse therapeutic applications, including neuropsychiatric disorders, metabolic diseases, and cancer .

Properties

IUPAC Name

3-hydroxy-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-6-2-4-1-5(4)3-6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIOLISUBOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548566
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111887-60-6
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high yields and diastereoselectivities .

Industrial Production Methods

Industrial production methods for 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- typically involve large-scale cyclopropanation reactions using metal catalysts. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane, 3-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivities.

Major Products Formed

The major products formed from the reactions of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Formula : C6_{6}H11_{11}N
  • Molecular Weight : Approximately 99.16 g/mol
  • Structural Features : The bicyclic framework includes a nitrogen atom, which contributes to its reactivity and potential applications in medicinal chemistry.

Chemistry

3-Azabicyclo[3.1.0]hexane, 3-hydroxy- serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its structural characteristics allow for various chemical reactions, including:

  • Oxidation : Can yield ketones or carboxylic acids when treated with oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can produce amines or alcohols using reagents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the nitrogen atom or other reactive sites within the molecule .

Biological Research

The compound has garnered attention for its potential biological activities:

  • Neurotransmitter Reuptake Inhibition : It is studied for its role as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine, which has implications in treating mood disorders and other neuropsychiatric conditions.
  • Pharmaceutical Development : Derivatives of this compound are being investigated for their potential use as antiviral agents, protease inhibitors, and antitumor agents. Notably, some derivatives have shown promise as orexin receptor antagonists, which could lead to new treatments for sleep disorders and cognitive dysfunctions .

Material Science

In industrial applications, 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- is utilized in the development of new materials with unique structural and functional properties. Its heterocyclic structure can be exploited to create polymers or other materials with specific characteristics tailored for various applications .

Case Study 1: Neuropharmacology

A study explored the synthesis of N-substituted analogues of 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane to evaluate their potency as opioid receptor antagonists. The results indicated that these structurally rigid compounds exhibited significant activity at μ, δ, and κ opioid receptors, suggesting their potential use in pain management therapies .

Case Study 2: Antiviral Applications

Research into derivatives of 3-Azabicyclo[3.1.0]hexane has led to the identification of compounds with antiviral properties against various viral pathogens. These studies highlight the compound's versatility in medicinal chemistry and its potential role in developing new antiviral drugs .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For example, as a reuptake inhibitor, it binds to transporter proteins that regulate the levels of neurotransmitters in the synaptic cleft, thereby modulating their activity . The compound’s structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Applications References
3-Azabicyclo[3.1.0]hexane, 3-hydroxy- -OH at position 3 Potential modulator of monoamine neurotransmitters (hypothesized)
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane -3-methyl, -1-(3,4-dichlorophenyl) Antidepressant (e.g., Amitifadine, clinical trials for depression and chronic pain)
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione -3-benzyl, -2,4-dione Plant male sterilant; synthetic intermediate
Spiro[3-azabicyclo[3.1.0]hexane]oxindoles Spiro-oxindole fusion Cytotoxicity against tumor cells (e.g., HeLa, MCF-7)
6-Fluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione -6-fluoromethyl, -2,4-dione Ketohexokinase (KHK) inhibitor for non-alcoholic fatty liver disease (NAFLD)
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane -1-(3-methyl-oxadiazolyl) Ligand for nicotinic receptors (under investigation)

Key Research Findings and Challenges

  • Stereochemical complexity : Enantioselective synthesis remains challenging. Deng et al. achieved asymmetric cycloadditions using chiral Cu catalysts .
  • Metabolic stability : Cyclopropane rings in 3-azabicyclo[3.1.0]hexane derivatives resist oxidative degradation, enhancing in vivo half-lives .

Q & A

Q. What are the common synthetic routes for 3-hydroxy-3-azabicyclo[3.1.0]hexane, and how are reaction conditions optimized?

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation or cyclization strategies. A widely used method is palladium-catalyzed cyclopropanation of N-tosylhydrazones with internal alkenes , achieving high yields (70–95%) and diastereoselectivity (dr > 20:1) under mild conditions (0–25°C, 12–24 hours) . Alternatively, metal-catalyzed cyclization of 1,5-enynes enables simultaneous formation of both rings in a single step, with ruthenium catalysts offering superior regioselectivity . For hydroxylated derivatives like 3-hydroxy-3-azabicyclo[3.1.0]hexane, post-synthetic modifications such as catalytic hydrogenation (H₂, Pd/C, ethanol, 35–100 psi, 10–48 hours) or selective oxidation of precursor amines are employed . Optimization focuses on catalyst loading (5–10 mol%), solvent polarity (ethers vs. alcohols), and temperature control to minimize side reactions.

Q. How is the stereochemistry of 3-hydroxy-3-azabicyclo[3.1.0]hexane characterized experimentally?

Stereochemical analysis relies on X-ray crystallography to resolve the bicyclic framework and hydroxyl group orientation, as seen in derivatives like ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate . NMR spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for determining diastereomeric ratios and hydrogen-bonding interactions, particularly for hydroxyl protons . Computational methods, such as density functional theory (DFT) , validate experimental data by modeling transition states and predicting thermodynamic stability of stereoisomers .

Q. What biological activities are associated with 3-hydroxy-3-azabicyclo[3.1.0]hexane derivatives?

These compounds exhibit mu-opioid receptor antagonism , making them candidates for pain management and addiction therapy . Additionally, derivatives show antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and anticancer potential via histone deacetylase inhibition (IC₅₀: 0.5–5 µM) . Structure-activity relationship (SAR) studies highlight the importance of the hydroxyl group for hydrogen-bond donor capacity, enhancing target binding .

Advanced Research Questions

Q. How can diastereoselectivity challenges in cyclopropanation reactions be addressed for 3-azabicyclo[3.1.0]hexane synthesis?

Diastereoselectivity is influenced by catalyst choice (Pd vs. Rh), substrate steric effects , and solvent polarity . For example, Pd(OAc)₂ with bulky phosphine ligands (e.g., JohnPhos) favors endo-selectivity in cyclopropanation (dr > 15:1), while Rh₂(oct)₄ improves exo-selectivity in enyne cyclizations . Computational modeling (DFT/M11) identifies transition-state geometries, guiding ligand design to stabilize preferred pathways . Kinetic resolution via chiral stationary-phase chromatography can further purify enantiomers .

Q. What computational methods elucidate reaction mechanisms for spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane?

Density functional theory (DFT) at the M11/cc-pVDZ level reveals that 1,3-dipolar cycloadditions between cyclopropenes and azomethine ylides are HOMO(dipolarophile)-LUMO(dipole)-controlled . Transition-state analysis (IRC calculations) confirms stereochemical outcomes, while natural bond orbital (NBO) theory evaluates charge transfer during bond formation . For asymmetric syntheses, molecular docking predicts enantiomer binding affinities to biological targets, aiding rational design .

Q. How can contradictions in pharmacological data for 3-azabicyclo[3.1.0]hexane derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, receptor subtypes) or stereochemical impurities . To mitigate this:

  • Use enantiopure samples (≥99% ee) synthesized via chiral catalysts (e.g., Cu-(CH₃CN)₄BF₄/Ph-Phosferrox) .
  • Validate activity across multiple models (e.g., in vitro receptor binding vs. in vivo analgesia) .
  • Perform metabolic stability assays to rule out pharmacokinetic confounding factors .

Q. What strategies enable the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives?

1,3-Dipolar cycloadditions (1,3-DC) of cyclopropenes with stable azomethine ylides (e.g., Ruhemann’s purple) yield bis-spirocyclic products . Key steps include:

  • Generating ylides via ninhydrin-proline condensation.
  • Reacting with 3-substituted cyclopropenes (e.g., 3-methyl-3-phenylcyclopropene) at 25°C for 24–48 hours.
  • Achieving high diastereofacial selectivity (dr > 10:1) through steric control of the ylide’s N-aryl substituents .

Q. What synthetic challenges arise in preparing enantiopure 3-hydroxy-3-azabicyclo[3.1.0]hexane derivatives?

Challenges include racemization during cyclopropanation and low enantiomeric excess (ee) in catalytic reactions. Solutions involve:

  • Asymmetric catalysis with chiral Pd or Rh complexes (e.g., (R)-BINAP ligands) to induce ee > 90% .
  • Dynamic kinetic resolution under basic conditions to favor one enantiomer .
  • Enzymatic resolution using lipases (e.g., CAL-B) to hydrolyze ester precursors selectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.